Cas no 71653-48-0 (4-Pyridinecarboxylicacid, hexyl ester)
4-Pyridinecarboxylicacid, hexyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarboxylicacid, hexyl ester
- hexyl pyridine-4-carboxylate
- isonicotinic acid hexyl ester
- Hexyl isonicotinate
-
- Inchi: 1S/C12H17NO2/c1-2-3-4-5-10-15-12(14)11-6-8-13-9-7-11/h6-9H,2-5,10H2,1H3
- InChI Key: MKYNICZKXITARB-UHFFFAOYSA-N
- SMILES: O(C(C1C=CN=CC=1)=O)CCCCCC
Computed Properties
- Exact Mass: 207.12601
- Monoisotopic Mass: 207.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.02
- Boiling Point: 294.1°C at 760 mmHg
- Flash Point: 131.7°C
- Refractive Index: 1.495
- PSA: 39.19
4-Pyridinecarboxylicacid, hexyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032651-1g |
Isonicotinic acid hexyl ester |
71653-48-0 | 1g |
£225.00 | 2022-02-28 | ||
| eNovation Chemicals LLC | Y1266549-1g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 1g |
$470 | 2024-06-07 | |
| 1PlusChem | 1P005R8S-1g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 1g |
$249.00 | 2025-02-21 | |
| A2B Chem LLC | AC67788-1g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 1g |
$240.00 | 2024-04-19 | |
| 1PlusChem | 1P005R8S-250mg |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 250mg |
$115.00 | 2025-02-21 | |
| 1PlusChem | 1P005R8S-5g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 5g |
$1138.00 | 2025-02-21 | |
| A2B Chem LLC | AC67788-250mg |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 250mg |
$110.00 | 2024-04-19 | |
| A2B Chem LLC | AC67788-5g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 5g |
$1095.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660415-1g |
Hexyl isonicotinate |
71653-48-0 | 98% | 1g |
¥2303.00 | 2024-05-02 | |
| eNovation Chemicals LLC | Y1266549-1g |
4-Pyridinecarboxylicacid, hexyl ester |
71653-48-0 | 90% | 1g |
$490 | 2025-02-25 |
4-Pyridinecarboxylicacid, hexyl ester Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Pyridinecarboxylicacid, hexyl ester
4-Pyridinecarboxylicacid, hexyl ester (CAS No. 71653-48-0): A Comprehensive Overview
4-Pyridinecarboxylicacid, hexyl ester, identified by its CAS number 71653-48-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, also known as hexyl 4-pyridinecarboxylate, belongs to the pyridine derivative family, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyridine ring substituted with a carboxylic acid hexyl ester, making it a versatile intermediate in synthetic chemistry and a potential candidate for various pharmacological investigations.
The chemical properties of 4-Pyridinecarboxylicacid, hexyl ester make it an intriguing subject for researchers exploring novel drug formulations. The presence of both the pyridine moiety and the hexyl ester group imparts unique reactivity and solubility characteristics, which can be exploited in the design of bioactive molecules. In recent years, there has been growing interest in pyridine derivatives due to their role as key pharmacophores in many therapeutic agents. The hexyl ester functionality enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems.
Recent studies have highlighted the potential of hexyl 4-pyridinecarboxylate in the development of novel pharmaceuticals. Researchers have been investigating its derivatives as potential inhibitors of various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The pyridine ring is a common structural motif in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hexyl ester group further modulates the pharmacokinetic properties of the compound, making it an attractive scaffold for drug design.
In the context of medicinal chemistry, the synthesis of 4-Pyridinecarboxylicacid, hexyl ester has been optimized to produce high-purity compounds suitable for preclinical studies. Advanced synthetic methodologies have enabled the efficient preparation of this compound, allowing researchers to explore its pharmacological profile without significant hurdles. The use of modern techniques such as catalytic hydrogenation and enzymatic resolution has improved the yield and purity of the final product, ensuring reliable results in subsequent biological evaluations.
The biological activity of hexyl 4-pyridinecarboxylate has been a focus of several recent investigations. Studies have demonstrated its potential as a modulator of ion channels and neurotransmitter receptors, suggesting applications in treating neurological disorders. Additionally, its interaction with cytochrome P450 enzymes has been explored as a means to develop new antiviral and anti-inflammatory agents. The versatility of this compound lies in its ability to be functionalized at multiple positions, allowing for the creation of a wide range of derivatives with tailored biological activities.
The pharmaceutical industry has taken notice of the promising properties of 4-Pyridinecarboxylicacid, hexyl ester. Several companies are currently engaged in research programs aimed at developing novel drugs based on pyridine derivatives. These efforts are supported by computational modeling and high-throughput screening techniques, which help identify lead compounds with high affinity for biological targets. The integration of synthetic chemistry with computational biology has accelerated the discovery process, bringing new therapeutic options closer to reality.
The environmental impact and sustainability considerations are also important aspects when evaluating compounds like hexyl 4-pyridinecarboxylate. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during synthesis. Techniques such as flow chemistry and biocatalysis have been adopted to improve the sustainability of producing this compound. These advancements not only enhance efficiency but also align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.
The future prospects for 4-Pyridinecarboxylicacid, hexyl ester are bright, with ongoing research expected to uncover new applications and therapeutic uses. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to medical breakthroughs. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into clinical reality. By leveraging cutting-edge technologies and innovative approaches, scientists are poised to harness the full potential of this remarkable compound.
71653-48-0 (4-Pyridinecarboxylicacid, hexyl ester) Related Products
- 23597-82-2(Hexyl Nicotinoate)
- 13841-66-2(4-Pyridinecarboxylicacid, butyl ester)
- 3612-78-0(3-Pyridinecarboxylicacid, dodecyl ester)
- 273203-62-6(Myristyl nicotinate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)